molecular formula C18H14N2O4 B4670179 3-(acetylamino)-N-(2-oxo-2H-chromen-6-yl)benzamide

3-(acetylamino)-N-(2-oxo-2H-chromen-6-yl)benzamide

Numéro de catalogue: B4670179
Poids moléculaire: 322.3 g/mol
Clé InChI: GXRHXELZGPMMEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Acetylamino)-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic benzamide-coumarin hybrid compound. Its structure features a benzamide core with a 3-acetylamino substituent and a 2-oxo-2H-chromen-6-yl (coumarin) group attached to the amide nitrogen. The compound is synthesized via condensation of 3-acetyl-6-aminocoumarin with benzoic acid in the presence of thionyl chloride, followed by alkaline workup and recrystallization (yield: 65%) . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or protein-protein interactions.

Propriétés

IUPAC Name

3-acetamido-N-(2-oxochromen-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-11(21)19-14-4-2-3-13(10-14)18(23)20-15-6-7-16-12(9-15)5-8-17(22)24-16/h2-10H,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRHXELZGPMMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(acetylamino)-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of salicylaldehyde derivatives with appropriate reagents.

    Introduction of the Acetylamino Group: The acetylamino group is introduced via acetylation of an amino precursor.

    Coupling with Benzamide: The final step involves coupling the acetylamino-chromenone intermediate with a benzamide derivative under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(acetylamino)-N-(2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

3-(acetylamino)-N-(2-oxo-2H-chromen-6-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 3-(acetylamino)-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Coumarin Derivatives : The target compound and N-(6-nitro-2-oxo-2H-chromen-3-yl)acetamide share a coumarin backbone but differ in substituent positions. The nitro group in the latter may reduce solubility but enhance electrophilic reactivity .
  • Benzamide Analogues: CI-994 lacks the coumarin moiety but retains the acetylamino group, enabling histone deacetylase (HDAC) inhibition . The absence of a coumarin ring in CI-994 may limit its fluorescence-based applications.
  • Heterocyclic Hybrids: Compounds like N-[6-(acetylamino)-3-acridinyl]acetamide replace coumarin with acridine, a planar heterocycle known for DNA intercalation, suggesting antileishmanial activity .
Pharmacological and Physicochemical Properties
Property Target Compound CI-994 N-(6-Nitro-coumarin-3-yl)acetamide N-[6-(Acetylamino)-3-acridinyl]acetamide
Molecular Weight ~352.3 g/mol (calculated) 269.3 g/mol ~276.2 g/mol ~307.3 g/mol
Solubility Moderate (due to acetylamino) Low (polar groups absent) Low (nitro group) Very low (acridine core)
Biological Activity Potential HDAC inhibition* HDAC inhibition (IC50: ~2 µM) Antimicrobial (moderate) Antileishmanial (high specificity)
Stability Stable in ethanol Hydrolytically sensitive Photolabile (nitro group) Stable under acidic conditions

Note: While the target compound’s HDAC inhibition is inferred from structural similarity to CI-994 , direct evidence is lacking. Its coumarin moiety may confer additional fluorescence-based tracking capabilities absent in CI-994.

Mechanistic and Functional Insights
  • HDAC Inhibition: CI-994 inhibits HDAC-1/2 via its acetylamino group, leading to histone hyperacetylation and antitumor effects . The target compound’s coumarin group may alter binding affinity or selectivity.
  • Antimicrobial Activity: N-(6-nitro-coumarin-3-yl)acetamide and acridine hybrids (e.g., N-[6-(acetylamino)-3-acridinyl]acetamide) show moderate-to-high antimicrobial activity, likely due to nitro/acridine groups disrupting microbial membranes .
  • Synthetic Versatility : The target compound’s synthesis route (thionyl chloride-mediated coupling) is more straightforward than multi-step protocols for CI-994 or acridine derivatives .
Limitations and Advantages
  • Target Compound Advantages :
    • Combines coumarin’s fluorescence with benzamide’s pharmacological versatility.
    • Higher synthetic yield (65%) compared to many analogues .
  • Limitations: Unconfirmed HDAC inhibition compared to CI-993. Potential photodegradation (common in coumarins).
  • CI-994 Advantages :

    • Clinically validated HDAC inhibitor .
  • Acridine Hybrids :
    • High specificity for parasitic targets but poor solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(acetylamino)-N-(2-oxo-2H-chromen-6-yl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(acetylamino)-N-(2-oxo-2H-chromen-6-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.